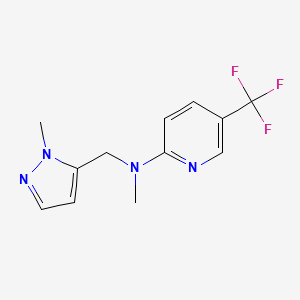
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and chronic inflammation.
Scientific Research Applications
Heterocyclic Amines in Food and Beverages
The chemical structure of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine shares similarity with heterocyclic aromatic amines (HAAs), which are compounds of significant interest in food chemistry. HAAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are formed in meats and other foodstuffs during cooking at high temperatures. These compounds have been studied extensively for their carcinogenic potential in rodents. The analysis of PhIP and its metabolites in various biological matrices, as well as in food products, is critical for understanding their biological effects and exposure levels. Liquid chromatography coupled to mass spectrometry has been identified as the method of choice for the sensitive and selective analysis of these compounds (Teunissen et al., 2010).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development
The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, highlight their importance as versatile synthetic intermediates and their biological significance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The use of heterocyclic N-oxide motifs in advanced chemistry and drug development research underscores the potential of these compounds in organic syntheses, catalysis, and drug applications (Li et al., 2019).
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 enzymes play a crucial role in the metabolism of a wide array of drugs. Understanding the selectivity and potency of chemical inhibitors for these enzymes is essential for predicting drug-drug interactions. The research on potent and selective inhibitors, including compounds that might share structural similarities with N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine, provides insights into the development of novel therapeutic agents with minimized adverse interactions (Khojasteh et al., 2011).
properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c1-18(8-10-5-6-17-19(10)2)11-4-3-9(7-16-11)12(13,14)15/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXCCHAULCRXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

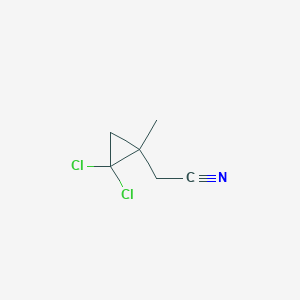
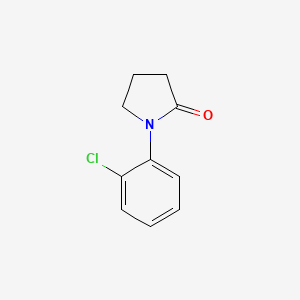
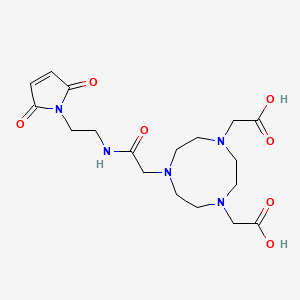
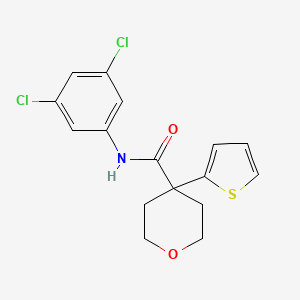
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2804426.png)
![Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2804427.png)

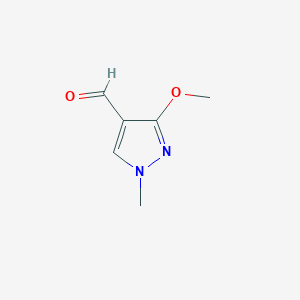
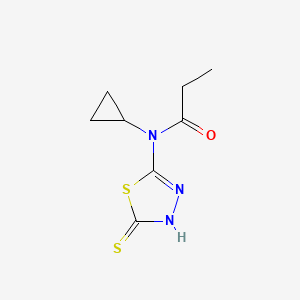
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2804432.png)
![Tert-butyl 6-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2804435.png)

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)
![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)